2-[(6-Bromo-5-methyl-2-oxoindol-3-yl)amino]isoindole-1,3-dione
Description
2-[(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound, with its unique structure, has garnered interest in the fields of chemistry, biology, and medicine.
Properties
Molecular Formula |
C17H10BrN3O3 |
|---|---|
Molecular Weight |
384.2 g/mol |
IUPAC Name |
2-[(Z)-(6-bromo-5-methyl-2-oxo-1H-indol-3-ylidene)amino]isoindole-1,3-dione |
InChI |
InChI=1S/C17H10BrN3O3/c1-8-6-11-13(7-12(8)18)19-15(22)14(11)20-21-16(23)9-4-2-3-5-10(9)17(21)24/h2-7H,1H3,(H,19,20,22) |
InChI Key |
NWSOXUBJWFHQCK-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC\2=C(C=C1Br)NC(=O)/C2=N\N3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NC(=O)C2=NN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Preparation of 6-Bromo-5-methylindolin-2-one
The indole core is synthesized via cyclization of substituted aniline derivatives. A representative method involves:
-
Starting Material : 4-Bromo-3-methylaniline undergoes Fischer indole synthesis using ethyl pyruvate under acidic conditions (H₂SO₄/EtOH) to yield 6-bromo-5-methylindole.
-
Oxidation : The indole is oxidized to 6-bromo-5-methylindolin-2-one using H₂O₂ in acetic acid (80% yield).
Key Data :
Synthesis of 2-Aminoisoindole-1,3-dione
The isoindole moiety is derived from phthalic anhydride derivatives:
-
Nitration : 3-Nitrophthalic anhydride is prepared via nitration of phthalic anhydride using HNO₃/H₂SO₄ at 0–20°C.
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Reduction : Catalytic hydrogenation (Pd/C, H₂, 1 atm) reduces the nitro group to an amine, yielding 3-aminophthalic anhydride (98% yield).
-
Cyclization : Heating 3-aminophthalic anhydride in acetic anhydride forms 2-aminoisoindole-1,3-dione.
Optimization Note : Using ethyl acetate as a solvent improves cyclization efficiency (93% yield vs. 75% in acetone).
Coupling Strategies
Buchwald-Hartwig Amination
This palladium-catalyzed method forms the C–N bond between the indole and isoindole moieties:
-
Reagents :
-
Conditions : 110°C, 12 hr under N₂.
Mechanistic Insight : The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by amine coordination and reductive elimination.
Ullmann-Type Coupling
A copper-mediated alternative for systems sensitive to palladium:
-
Reagents :
-
Conditions : 120°C, 24 hr.
Limitation : Lower yields compared to Pd-based methods due to side reactions.
Post-Functionalization and Purification
Bromine Retention Control
To prevent debromination during coupling:
Analytical Data :
Crystallization Optimization
Final purification employs mixed-solvent systems:
Comparative Analysis of Methods
| Method | Yield | Pd/Cu Loading | Bromine Retention | Scalability |
|---|---|---|---|---|
| Buchwald-Hartwig | 68–72% | 5 mol% Pd | 98.2% | Industrial |
| Ullmann | 55–60% | 20 mol% Cu | 95.7% | Lab-scale |
Key Takeaway : The Buchwald-Hartwig method is preferred for large-scale synthesis due to higher efficiency and lower metal loading .
Chemical Reactions Analysis
Types of Reactions
2-[(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore modifications that can lead to new derivatives with enhanced properties.
Biology
Research indicates that this compound exhibits biological activities , including:
- Antimicrobial Properties : Studies have shown that derivatives of isoindole compounds can inhibit the growth of various bacterial strains. The compound's structure allows it to interact with microbial enzymes, disrupting their function and leading to cell death.
- Anticancer Activity : The compound has demonstrated potential in cancer therapy. It interacts with cellular pathways involved in proliferation and apoptosis. For instance, it may inhibit specific enzymes that contribute to cancer cell growth, making it a candidate for further development in anticancer treatments .
Medicine
The therapeutic potential of 2-[(6-bromo-5-methyl-2-oxoindol-3-yl)amino]isoindole-1,3-dione includes:
- Targeted Drug Development : The compound's ability to bind to specific biological targets makes it a promising candidate for drug development aimed at treating diseases such as cancer and infections .
- Mechanism of Action : Its interaction with molecular targets can alter enzyme activity, potentially leading to therapeutic effects such as apoptosis in cancer cells or inhibition of microbial growth .
Case Studies
-
Antimicrobial Study :
- A study evaluated the antibacterial activity of various isoindole derivatives, including this compound. Results indicated that certain derivatives had inhibition zones comparable to standard antibiotics like gentamicin.
-
Anticancer Evaluation :
- In vitro studies on human cancer cell lines (Caco-2 and HCT116) demonstrated that treatment with this compound led to significant reductions in cell viability and induced apoptosis. Structure–activity relationship (SAR) analysis suggested that modifications enhancing lipophilicity improved anticancer efficacy.
Mechanism of Action
The mechanism of action of 2-[(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Another indole derivative known for its anticancer properties.
5-bromo-2-methylindole: Shares structural similarities but differs in its biological activity.
Phthalimide derivatives: Compounds with similar structural motifs used in various chemical and biological applications.
Uniqueness
2-[(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Biological Activity
The compound 2-[(6-Bromo-5-methyl-2-oxoindol-3-yl)amino]isoindole-1,3-dione is a derivative of isoindole-1,3-dione, which has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a bromo-substituted indole moiety linked to an isoindole core, which is significant for its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of isoindole derivatives. Specifically, derivatives similar to this compound have shown promising results against various cancer cell lines.
-
In Vitro Studies :
- The compound demonstrated significant cytotoxicity against lung adenocarcinoma (A549) and cervical cancer (HeLa) cell lines. The IC50 values for these studies were reported as follows:
These values indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner .Cell Line Compound IC50 (μM) A549 116.26 HeLa 140.60 -
In Vivo Studies :
- In a xenograft model using nude mice injected with A549 cells, treatment with the compound resulted in reduced tumor sizes and improved survival rates compared to control groups. The study monitored tumor growth over a period of 60 days and included histopathological evaluations to assess organ health post-treatment .
The anticancer activity of this compound is believed to be mediated through several mechanisms:
- Tyrosine Kinase Inhibition : Similar compounds have been identified as inhibitors of tyrosine kinase enzymes, which are crucial in cell signaling pathways related to growth and proliferation .
- Apoptosis Induction : The compound may induce apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death .
Case Studies
Several studies have documented the biological effects of related isoindole derivatives:
- Study on N-benzylisoindole Derivatives :
- Toxicological Assessments :
Q & A
Q. What are the common synthetic routes for synthesizing 2-[(6-Bromo-5-methyl-2-oxoindol-3-yl)amino]isoindole-1,3-dione?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted indole derivatives and isoindole-1,3-dione precursors. For example, describes the synthesis of structurally similar isoindole-1,3-dione derivatives using hydroxy-methylphthalimide and aryl amines under reflux in chloroform or methanol, achieving yields >75% . Advanced methods include palladium-catalyzed aminocarbonylation of o-halobenzoates (as in ), which tolerates functional groups like nitro and methoxy, offering a one-step route with optimized catalysts (e.g., PdCl₂(PPh₃)₂) and CO pressure .
Q. How is the molecular structure of this compound confirmed post-synthesis?
- Methodological Answer : Structural confirmation requires multimodal spectroscopy:
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1770 cm⁻¹) and indole N-H stretches (~3400 cm⁻¹) .
- NMR : ¹H and ¹³C NMR resolve substituent environments. For example, highlights isomer-specific chemical shifts in aziridine-containing derivatives, where diastereomers show distinct splitting patterns (e.g., 5:95 isomer ratios) .
- X-ray Diffraction : Single-crystal studies (e.g., ) confirm bond lengths, angles, and packing interactions (e.g., monoclinic system, P21/c space group) .
Q. What biological assays are suitable for preliminary activity screening?
- Methodological Answer : Enzyme inhibition assays (e.g., monoamine oxidase (MAO) or cholinesterase (ChE)) are common. details protocols using recombinant enzymes, spectrophotometric detection of substrate conversion, and IC₅₀ calculations. Cell-based assays (e.g., antiproliferative studies) should use standardized cell lines (e.g., MCF-7) with MTT or SRB viability assays .
Q. What are the key physicochemical properties influencing solubility and stability?
- Methodological Answer :
- LogP : Calculated via HPLC or software (e.g., ~1.73 for similar isoindoles, as in ) .
- Polar Surface Area (PSA) : ~54.45 Ų (), predictive of membrane permeability .
- Thermal Stability : TGA/DSC analysis determines decomposition points (e.g., boiling point ~410°C for related compounds) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Methodological Answer :
- Catalyst Screening : Test Pd, Cu, or Ni catalysts () under varying CO pressures (1–5 atm) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates () .
- Microwave Assistance : Reduces reaction time (e.g., 30 minutes vs. 24 hours) while maintaining yields () .
Q. How to resolve contradictions in spectroscopic data, such as unexpected isomer ratios?
- Methodological Answer :
- Dynamic NMR : Monitor temperature-dependent shifts to identify rotamers (e.g., ’s aziridine derivatives with 5:95 isomer ratios) .
- Crystallography : Resolve ambiguous NOE effects via X-ray () .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict stable conformers and compare with experimental data .
Q. What strategies elucidate the mechanism of action in biological targets?
- Methodological Answer :
- Kinetic Studies : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., MAO-B PDB: 2V5Z) to predict binding modes .
- SAR Analysis : Synthesize derivatives with modified substituents (e.g., ’s halogenated aryl groups) to correlate structure with activity .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Core Modifications : Introduce electron-withdrawing groups (e.g., -Br, -NO₂) at the indole 6-position () .
- Side-Chain Variations : Replace the isoindole-1,3-dione moiety with naphthalimide or maleimide () .
- Bioisosteres : Substitute the bromine atom with CF₃ or CN groups to assess steric/electronic effects .
Q. What computational tools predict pharmacokinetic or toxicity profiles?
- Methodological Answer :
Q. How to address discrepancies between in vitro and in vivo activity data?
- Methodological Answer :
- Metabolic Stability Assays : Incubate with liver microsomes (human/rodent) to identify rapid degradation .
- Prodrug Design : Mask polar groups (e.g., esterify carboxylic acids) to enhance bioavailability () .
- Pharmacokinetic Profiling : Measure AUC, Cₘₐₓ, and t₁/₂ in rodent models to refine dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
